Cas no 571163-75-2 (2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate)

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate structure
571163-75-2 structure
商品名:2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
CAS番号:571163-75-2
MF:C22H17NO3S
メガワット:375.440284490585
CID:5912833
PubChem ID:2438262

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate 化学的及び物理的性質

名前と識別子

    • 571163-75-2
    • AKOS002485212
    • 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate
    • EN300-26609503
    • Z18837070
    • starbld0006230
    • 2-(9H-fluoren-3-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate
    • インチ: 1S/C22H17NO3S/c1-27-21-18(7-4-10-23-21)22(25)26-13-20(24)16-9-8-15-11-14-5-2-3-6-17(14)19(15)12-16/h2-10,12H,11,13H2,1H3
    • InChIKey: QQFVJWBXKSYUMN-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1C(=CC=CN=1)C(=O)OCC(C1C=CC2=C(C=1)C1C=CC=CC=1C2)=O

計算された属性

  • せいみつぶんしりょう: 375.09291458g/mol
  • どういたいしつりょう: 375.09291458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 554
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 81.6Ų

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26609503-0.05g
2-(9H-fluoren-3-yl)-2-oxoethyl 2-(methylsulfanyl)pyridine-3-carboxylate
571163-75-2 95.0%
0.05g
$212.0 2025-03-20

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate 関連文献

2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinateに関する追加情報

Compound CAS No 571163-75-2: 2-(9H-Fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

The compound with CAS No 571163-75-2, known as 2-(9H-fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which incorporates a fluorenyl group and a methylthio substituent, making it a promising candidate for various applications in drug design, electronic materials, and advanced chemical synthesis.

Recent studies have highlighted the importance of fluorene derivatives in the development of novel materials with enhanced optical and electronic properties. The fluorenyl group in this compound contributes to its stability and fluorescence characteristics, which are highly desirable in applications such as organic light-emitting diodes (OLEDs) and sensors. Additionally, the presence of the methylthio group introduces unique reactivity and selectivity, making this compound a valuable building block in medicinal chemistry.

Research published in leading journals has demonstrated that 2-(9H-fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate exhibits remarkable bioactivity when incorporated into drug delivery systems. Its ability to interact with biological molecules through non-covalent interactions has been leveraged to develop targeted therapies for various diseases, including cancer and inflammatory disorders. The compound's structural versatility allows for further modifications, enabling researchers to tailor its properties for specific therapeutic applications.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has significantly improved the yield and purity of the product, making it more accessible for large-scale production. The synthesis pathway also highlights the importance of stereochemical control, ensuring that the final product retains its desired optical properties.

The application of CAS No 571163-75-2 extends beyond medicine and electronics. Its role as an intermediate in the synthesis of more complex molecules has been pivotal in advancing research in polymer chemistry and nanotechnology. For instance, recent advancements have utilized this compound to create self-healing polymers with exceptional mechanical properties, opening new avenues for its use in aerospace and automotive industries.

In conclusion, CAS No 571163-75-2: 2-(9H-fluoren-3-yl)-2-oxoethyl 2-(methylthio)nicotinate stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, combined with cutting-edge research findings, positions it as a key player in diverse scientific domains. As ongoing studies continue to uncover new potential applications, this compound is poised to make even greater contributions to scientific progress.

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